Dimethyl benzylidenemalonate
CAS No.: 6626-84-2
Cat. No.: VC1970573
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6626-84-2 |
|---|---|
| Molecular Formula | C12H12O4 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | dimethyl 2-benzylidenepropanedioate |
| Standard InChI | InChI=1S/C12H12O4/c1-15-11(13)10(12(14)16-2)8-9-6-4-3-5-7-9/h3-8H,1-2H3 |
| Standard InChI Key | HPLVTKYRGZZXJF-UHFFFAOYSA-N |
| SMILES | COC(=O)C(=CC1=CC=CC=C1)C(=O)OC |
| Canonical SMILES | COC(=O)C(=CC1=CC=CC=C1)C(=O)OC |
Introduction
Chemical Identity and Structure
Dimethyl benzylidenemalonate, with the IUPAC name dimethyl 2-benzylidenepropanedioate, is characterized by the molecular formula C₁₂H₁₂O₄ and a molecular weight of 220.22 g/mol . The compound is registered under CAS number 6626-84-2 and features a conjugated system that influences its chemical behavior.
The structural arrangement consists of a phenyl ring connected to a carbon-carbon double bond, which is further attached to a malonate group with two methyl ester functionalities. This structural configuration creates an electron-deficient center at the β-carbon of the α,β-unsaturated diesters, making the compound susceptible to nucleophilic attack .
Table 1: Physical and Chemical Properties of Dimethyl Benzylidenemalonate
Synthetic Methodologies
The primary synthetic route to dimethyl benzylidenemalonate involves the Knoevenagel condensation reaction between benzaldehyde and dimethyl malonate. This reaction has been optimized through various methodological variations, achieving high yields under appropriate conditions.
Knoevenagel Condensation
The most common and efficient synthetic approach follows this general procedure:
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A mixture of benzaldehyde (5 mmol), dimethyl malonate (5.5 mmol), benzoic acid (20 mg), and piperidine (20 mg) in toluene (20 mL) is refluxed for approximately 10 hours .
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After reflux completion, all volatiles are removed under vacuum, and the residue is purified by flash chromatography using a mixture of hexane and ethyl acetate (typically in a 10:1 ratio) .
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This procedure typically yields around 91% of the pure product .
An alternative protocol involves:
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Combining benzaldehyde (3.5 mmol), dimethyl malonate (3.5 mmol), acetic acid (10 μL), and piperidine (20 μL) in benzene (1.5 mL).
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Heating the mixture under reflux with azeotropic water removal overnight.
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Processing the reaction mixture through appropriate washing steps and purification via silica chromatography .
The reaction mechanism involves initial formation of an iminium ion intermediate from the aldehyde and the amine catalyst, followed by nucleophilic attack by the activated methylene group of dimethyl malonate, and finally elimination of water to form the carbon-carbon double bond.
Spectroscopic Characterization
Spectroscopic analysis provides critical structural information about dimethyl benzylidenemalonate. While specific spectral data for the unsubstituted compound is limited in the available research, data from closely related derivatives offers valuable comparative insights.
A structurally similar derivative, dimethyl 2-(2-(dimethylamino)benzylidene)malonate, exhibits the following spectral characteristics:
"¹H NMR (700 MHz, DMSO-d6) δ ppm: 7.85 (s, 1H), 7.40 (t, J=7.1 Hz, 1H), 7.20 (d, J=7.8 Hz, 1H), 7.13 (d, J=8.2 Hz, 1H), 7.01 (t, J=7.3 Hz, 1H), 3.79 (s, 3H), 3.71 (s, 3H), 2.70 (s, 6H). ¹³C NMR (75 MHz, DMSO-d6) δ ppm: 166.3, 164.3, 153.6, 141.3, 131.5, 128.5, 125.6, 124.0, 121.8, 118.2, 52.6, 52.4, 44.5 (2C)."
In the unsubstituted dimethyl benzylidenemalonate, the characteristic singlet for the olefinic proton typically appears around 7.8-8.0 ppm, while the aromatic protons show their typical pattern between 7.0-7.5 ppm. The methoxy groups generally appear as singlets around 3.7-3.8 ppm.
Chemical Reactivity
The reactivity of dimethyl benzylidenemalonate is primarily governed by the electrophilic nature of its carbon-carbon double bond, which is conjugated with both the phenyl ring and the electron-withdrawing ester groups.
Michael Addition Reactions
The most significant reaction pattern of dimethyl benzylidenemalonate involves Michael addition reactions, where nucleophiles attack the electrophilic β-carbon of the α,β-unsaturated diester system . This reactivity has been extensively studied with various nucleophiles, including nitromethane and malononitrile.
Interestingly, research has shown that dimethyl benzylidenemalonate displays lower reactivity compared to some other Michael acceptors. One study specifically noted that "dimethyl benzylidenemalonate 12a proved to be completely unreactive in our hands," while its nitro-substituted analog showed improved reactivity . This observation highlights the significant impact of electronic effects on the reactivity of these compounds.
Electrophilicity Parameters
Comparative studies with diethyl benzylidenemalonates have provided valuable insights into the electrophilicity of these compounds. According to research findings, diethyl benzylidenemalonates cover an electrophilicity parameter (E) range of six units (-17.7 > E > -23.8) and correlate excellently with Hammett's substituent constants .
Applications in Research and Development
Dimethyl benzylidenemalonate and its derivatives have found significant applications across multiple research domains:
Pharmaceutical Research
In pharmaceutical research, arylidene malonate derivatives including dimethyl benzylidenemalonate have been investigated for their potential anti-inflammatory properties. Structure-activity relationship studies have been conducted to identify key structural features essential for inhibitory activity .
One particularly promising application involves the inhibition of TLR4 signaling, which represents an important therapeutic strategy for intervention in the etiology of several pro-inflammatory diseases . The structural versatility of these compounds allows for systematic modification to optimize biological activity.
Synthetic Building Blocks
Dimethyl benzylidenemalonate serves as a versatile building block in organic synthesis for the preparation of more complex molecules. Its reactivity profile enables selective transformations leading to various functionalized products of synthetic and medicinal value .
For example, the Michael addition of cyanide ion to arylidene malonates provides a useful synthetic route to arylsuccinic acids , which have various applications in both organic and medicinal chemistry. The resulting compounds can be further transformed through hydrolysis, reduction, or other functional group manipulations.
Reference Electrophiles
Structure-Activity Relationships
Structure-activity relationship (SAR) studies on arylidene malonate derivatives have provided valuable insights into how structural modifications affect both chemical reactivity and biological activity.
Various structural modifications have been systematically explored, including:
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Conversion of dimethyl esters to corresponding diacids through hydrolysis with potassium hydroxide
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Preparation of fully saturated analogs
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Introduction of various substituents on the aromatic ring
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Modification of the ester groups
Research has shown that electron-withdrawing groups on the aromatic ring enhance the electrophilicity of the carbon-carbon double bond, thereby increasing reactivity toward nucleophiles . This observation is consistent with the expected electronic effects and provides a foundation for rational design of compounds with tailored reactivity profiles.
In biological activity studies, certain structural features have been identified as essential for inhibitory activity against specific targets, highlighting the importance of electronic and steric factors in molecular recognition .
Comparison with Related Compounds
Comparative studies between dimethyl benzylidenemalonate and structurally related compounds provide valuable insights into structure-property relationships.
Table 2: Comparison of Dimethyl Benzylidenemalonate with Related Compounds
The diethyl analog (diethyl benzylidenemalonate) displays similar reactivity to the dimethyl version, with minor differences attributable to the slightly different electronic and steric properties of ethyl versus methyl esters .
Dimethyl benzylidenemalonate represents an important class of compounds in organic chemistry with significant applications in synthesis, pharmaceutical research, and as reference electrophiles. Its well-established synthesis through Knoevenagel condensation provides reliable access to this versatile building block.
The compound's reactivity, particularly in Michael addition reactions, has been extensively studied and compared with structurally related compounds. Its relatively moderate electrophilicity makes it valuable for specific applications where controlled reactivity is desired. Structure-activity relationship studies have provided valuable insights into how structural modifications affect both chemical reactivity and biological activity.
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